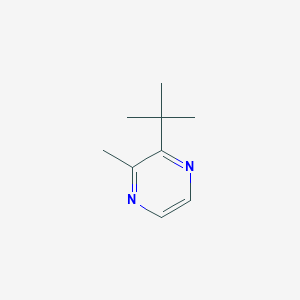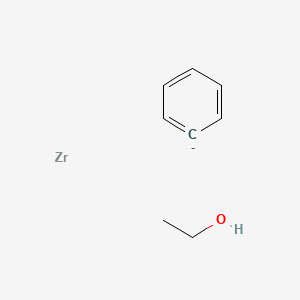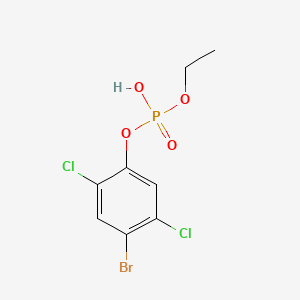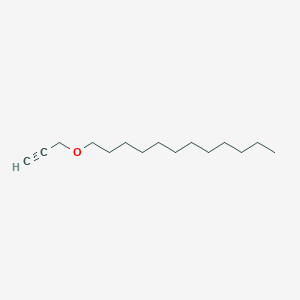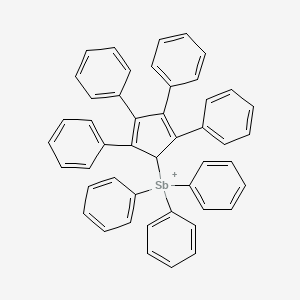
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is an organometallic compound that features a stibanium (antimony) center bonded to a highly substituted cyclopentadienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium typically involves the following steps:
Formation of Tetraphenylcyclopentadienone: This intermediate is synthesized via a double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst.
Cyclopentadienylation: The tetraphenylcyclopentadienone undergoes a cyclopentadienylation reaction to form the cyclopentadienyl ring.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) species, while reduction could produce antimony(III) species.
Wissenschaftliche Forschungsanwendungen
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium exerts its effects involves its interaction with molecular targets through coordination bonds. The stibanium center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.
Triphenylstibine: Another organometallic compound with a stibanium center.
Hexaphenylbenzene: A structurally similar compound with multiple phenyl groups.
Uniqueness
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is unique due to its highly substituted cyclopentadienyl ring and the presence of a stibanium center. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
47868-94-0 |
|---|---|
Molekularformel |
C47H36Sb+ |
Molekulargewicht |
722.5 g/mol |
IUPAC-Name |
triphenyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium |
InChI |
InChI=1S/C29H21.3C6H5.Sb/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24;3*1-2-4-6-5-3-1;/h1-21H;3*1-5H;/q;;;;+1 |
InChI-Schlüssel |
IJYDMNCJUCYPRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2[Sb+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


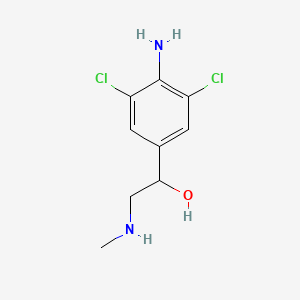
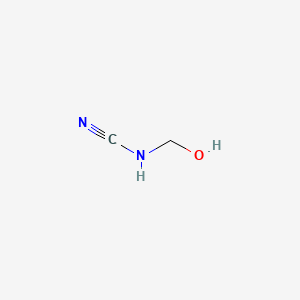

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
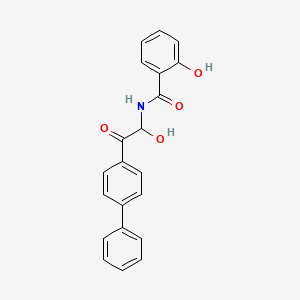

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

